N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for oxidation, various reducing agents for reduction, and different nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, solvents like toluene, and specific catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Its anticancer properties could be related to the induction of apoptosis in cancer cells or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.
Benzisoxazole: An analog with the nitrogen atom in position 2.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide is unique due to its specific functional groups and the combination of benzoxazole and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O3S. The structure features a benzamide core substituted with a dibutylsulfamoyl group and a benzoxazole moiety, which are known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural features. For instance, compounds containing benzoxazole derivatives have shown promising results against various cancer cell lines.
Case Study: In Vitro Antitumor Activity
In a study evaluating the antitumor activity of newly synthesized compounds, it was found that derivatives with benzoxazole rings demonstrated significant cytotoxicity against human lung cancer cell lines such as A549 and HCC827. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds:
Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Benzoxazole Derivative 1 | 6.75 ± 0.19 | 5.13 ± 0.97 | 7.02 ± 3.25 |
Benzothiazole Derivative 2 | 4.01 ± 0.95 | 6.26 ± 0.33 | 6.48 ± 0.11 |
Note: TBD indicates that specific data for this compound is still under investigation.
The results indicate that compounds similar to this compound can exhibit significant antitumor activity, particularly in two-dimensional cell culture assays.
Antimicrobial Activity
In addition to its antitumor properties, the compound's potential antimicrobial effects have been explored. Studies show that derivatives of benzoxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
The antimicrobial activity was evaluated using broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentrations (MICs):
Pathogen | MIC (µg/mL) for this compound | MIC (µg/mL) for Control Antibiotic |
---|---|---|
Escherichia coli | TBD | 16 |
Staphylococcus aureus | TBD | 8 |
These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its mechanism of action.
The biological activity of this compound is likely attributed to its ability to interact with DNA and inhibit critical cellular processes such as replication and transcription. Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting normal cellular functions.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-3-5-19-31(20-6-4-2)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-8-7-11-23(24)28-30-25-13-9-10-14-26(25)35-28/h7-18H,3-6,19-20H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUGDKLUWKRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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